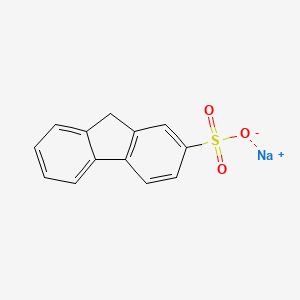![molecular formula C12H15N5O2S B14117956 N'-Hydroxy-6-([3-(3-methylisoxazol-5-YL)propyl]thio)pyridazine-3-carboxim+](/img/structure/B14117956.png)
N'-Hydroxy-6-([3-(3-methylisoxazol-5-YL)propyl]thio)pyridazine-3-carboxim+
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Hydroxy-6-([3-(3-methylisoxazol-5-YL)propyl]thio)pyridazine-3-carboxim is a complex organic compound with significant potential in various scientific fields. This compound features a pyridazine ring substituted with a hydroxy group and a thioether linkage to a 3-methylisoxazole moiety. Its unique structure makes it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-6-([3-(3-methylisoxazol-5-YL)propyl]thio)pyridazine-3-carboxim typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the pyridazine ring, followed by the introduction of the hydroxy group and the thioether linkage. The final step involves the attachment of the 3-methylisoxazole moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-6-([3-(3-methylisoxazol-5-YL)propyl]thio)pyridazine-3-carboxim undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The thioether linkage allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like thiols and amines can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
N’-Hydroxy-6-([3-(3-methylisoxazol-5-YL)propyl]thio)pyridazine-3-carboxim has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential as a therapeutic agent due to its unique structure and reactivity.
Industry: The compound is utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N’-Hydroxy-6-([3-(3-methylisoxazol-5-YL)propyl]thio)pyridazine-3-carboxim involves its interaction with specific molecular targets. The hydroxy group and thioether linkage play crucial roles in binding to enzymes and proteins, thereby modulating their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- N’-Hydroxy-6-([3-(3-methylisoxazol-5-YL)propoxy)pyridazine-3-carboxim
- N’-Hydroxy-6-([3-(3-methylisoxazol-5-YL)propyl]amino)pyridazine-3-carboxim
Uniqueness
N’-Hydroxy-6-([3-(3-methylisoxazol-5-YL)propyl]thio)pyridazine-3-carboxim stands out due to its thioether linkage, which imparts unique chemical properties and reactivity. This feature differentiates it from similar compounds and enhances its potential in various applications.
Properties
IUPAC Name |
N'-hydroxy-6-[3-(3-methyl-1,2-oxazol-5-yl)propylsulfanyl]pyridazine-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c1-8-7-9(19-17-8)3-2-6-20-11-5-4-10(14-15-11)12(13)16-18/h4-5,7,18H,2-3,6H2,1H3,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPZOQCMNRJRDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCSC2=NN=C(C=C2)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14117877.png)
![[(2,2-dimethylpropanoyl)oxy]methyl (6R,7R)-7-{[(2Z)-2-{2-[(tert-butoxycarbonyl)amino]-1,3-thiazol-4-yl}pent-2-enoyl]amino}-3-[(carbamoyloxy)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14117879.png)
![6-Methyl-2-[2-(2-methylcyclohexylidene)hydrazin-1-yl]pyrimidin-4-ol](/img/structure/B14117882.png)
![4'-Octyl-[1,1'-biphenyl]-4-ol](/img/structure/B14117884.png)


![1H-Pyrrole-2-carboxylic acid, 4-[3-(diMethylaMino)-2-Methyl-1-oxo-2-propen-1-yl]-1-[(4-Methylphenyl)sulfonyl]-, Methyl ester](/img/structure/B14117896.png)






